Lipophilicity Shift: logP +1.66 vs. –1.90 for the Unsubstituted Pyridazine Core
The target compound exhibits a computed logP of 1.6639, compared with –1.90 for the unsubstituted pyridazin-4-ylmethanamine core . This represents a ΔlogP of +3.56, indicating a markedly higher lipophilicity that is expected to enhance passive membrane permeability and alter protein-binding characteristics. A closely related analog, (6-chloropyridazin-3-yl)methanamine, possesses only a single chlorine atom and a molecular weight of 143.57 g·mol⁻¹, lacking the dual-halogen character that drives the lipophilicity increase [1].
| Evidence Dimension | Computed logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.6639 |
| Comparator Or Baseline | Pyridazin-4-ylmethanamine (unsubstituted): logP = –1.90 |
| Quantified Difference | ΔlogP = +3.56 |
| Conditions | Computed values; target compound data from supplier (Leyan); comparator data from ChemSrc |
Why This Matters
A >3.5 log unit difference in lipophilicity directly impacts membrane partitioning and assay design, meaning generic substitution without re-optimization of solvent, buffer, or cell-based assay conditions will yield non-comparable results.
- [1] PubChem: (6-Chloropyridazin-3-yl)methanamine, CAS 871826-15-2, Molecular Weight 143.57 g/mol. View Source
